molecular formula C11H16O4 B1367105 Ethyl 1-acetyl-4-oxocyclohexane-1-carboxylate CAS No. 72653-21-5

Ethyl 1-acetyl-4-oxocyclohexane-1-carboxylate

Cat. No.: B1367105
CAS No.: 72653-21-5
M. Wt: 212.24 g/mol
InChI Key: CBUZTWMDYDHENI-UHFFFAOYSA-N
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Description

Ethyl 1-acetyl-4-oxocyclohexane-1-carboxylate is an organic compound with the molecular formula C11H16O4. It is a member of the cyclohexanone family and is characterized by the presence of an ethyl ester group, an acetyl group, and a ketone group on a cyclohexane ring. This compound is used in various chemical syntheses and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-acetyl-4-oxocyclohexane-1-carboxylate typically involves multiple steps. One common method is the condensation of 4-oxocyclohexanecarboxylic acid with ethanol to form the ethyl ester. This reaction is usually catalyzed by an acid such as sulfuric acid and carried out under reflux conditions .

Another synthetic route involves the acetylation of ethyl 4-oxocyclohexanecarboxylate using acetic anhydride in the presence of a base like pyridine. This reaction introduces the acetyl group at the 1-position of the cyclohexane ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-acetyl-4-oxocyclohexane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Ethyl 1-acetyl-4-oxocyclohexane-1-carboxylate involves its interaction with specific molecular targets. In biochemical assays, it acts as a substrate for enzymes, undergoing transformations that are studied to understand enzyme kinetics and mechanisms. The acetyl and ketone groups play crucial roles in these interactions, facilitating binding and catalysis .

Properties

IUPAC Name

ethyl 1-acetyl-4-oxocyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O4/c1-3-15-10(14)11(8(2)12)6-4-9(13)5-7-11/h3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBUZTWMDYDHENI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCC(=O)CC1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred suspension of Step 2 product (1 eq) in acetic anhydride (2.5 v/w) under nitrogen was added potassium acetate (0.02 eq). The reaction mixture was heated to, and stirred at the reflux temperature (145° C.) for 2 hours. The resultant solution was concentrated in vacuo, and purged with toluene to afford a brown oil.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 1-acetyl-4-oxocyclohexane-1-carboxylate
Reactant of Route 2
Ethyl 1-acetyl-4-oxocyclohexane-1-carboxylate
Reactant of Route 3
Ethyl 1-acetyl-4-oxocyclohexane-1-carboxylate
Reactant of Route 4
Ethyl 1-acetyl-4-oxocyclohexane-1-carboxylate
Reactant of Route 5
Ethyl 1-acetyl-4-oxocyclohexane-1-carboxylate
Reactant of Route 6
Ethyl 1-acetyl-4-oxocyclohexane-1-carboxylate

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